Iodothiouracil

Content Navigation

Researchers in melanogenesis and radiopharmaceutical development often face inaccurate tracking due to thiouracil’s lack of radioiodination capability and hazardous ^35S labeling. Iodothiouracil (5-Iodo-2-thiouracil) resolves this.

- Enables direct radioiodination (^123I, ^125I, ^131I) for SPECT/PET probes and targeted radiotherapeutics, eliminating ^35S dosimetry hazards.

- Delivers 3-fold higher melanin incorporation vs. thiouracil for quantitative assay sensitivity.

- Serves as halogenated reference for thyroid peroxidase inhibitor R&D.

Supplied as high-purity reagent; ready for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

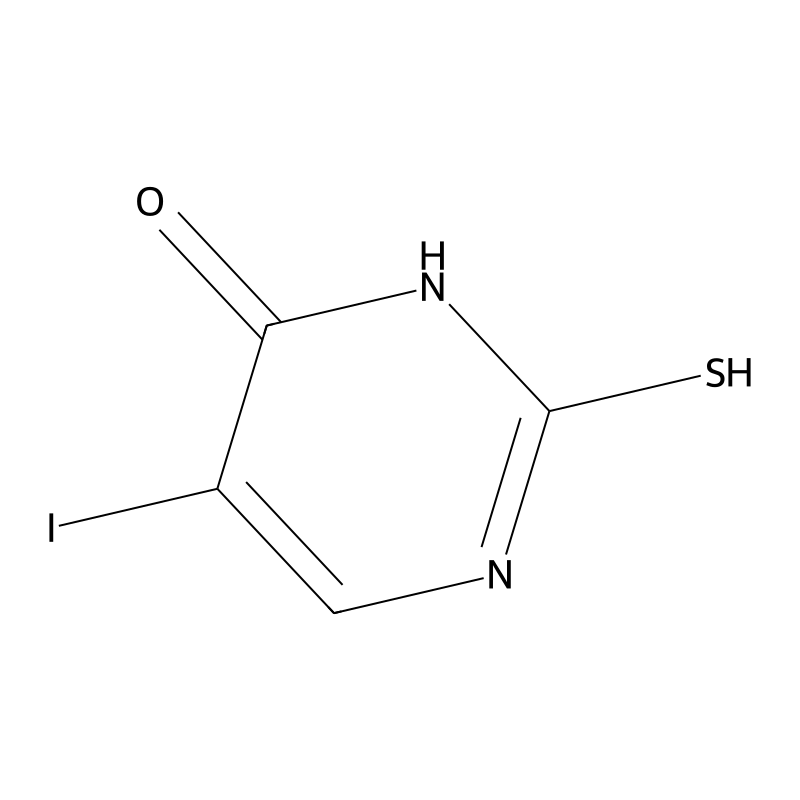

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Iodothiouracil (5-Iodo-2-thiouracil) is a halogenated thiopyrimidine derivative primarily utilized as a specialized false precursor in melanin biosynthesis and as an antithyroid agent [1]. In procurement and laboratory contexts, its value lies in its dual functionality: the thioureylene core enables covalent binding to dopaquinone during melanogenesis, while the iodine atom at the 5-position provides a versatile site for radioisotopic exchange (e.g., ^123I, ^125I, ^131I) [2]. This makes it a critical precursor for developing targeted melanoma-seeking radiopharmaceuticals, diagnostic imaging probes, and experimental targeted radiotherapeutics, offering distinct structural and translational advantages over non-halogenated thiouracils [3].

Research Fit

References

- [1] DrugCentral Database: Iodothiouracil.

- [2] Coderre JA, et al. 'Iodothiouracil as a melanoma localizing agent.' J Nucl Med. 1986 Jul;27(7):1157-64.

- [3] Broxterman HJ, et al. 'Incorporation of [125I]-5-iodo-2-thiouracil in cultured hamster, rabbit, and human melanoma cells.' Cancer Res. 1983 Mar;43(3):1316-20.

Substituting iodothiouracil with generic thiouracil, propylthiouracil (PTU), or uracil fundamentally compromises assay detectability and target binding efficiency. While unhalogenated thiouracil binds melanin, it lacks a heavy halogen for standard radioiodination, forcing reliance on ^35S labeling, which has poor tissue penetration and requires hazardous radiation doses for in vivo tracking [1]. Furthermore, structural modifications to the core—such as removing the sulfur atom (as in uracil) or blocking it (as in 2-benzylthiouracil)—completely abolish melanin incorporation [2]. Propylation at the 6-position (as in PTU) significantly reduces incorporation efficiency [3]. Thus, for quantitative melanogenesis tracking or radiotracer development, the exact 5-iodo-2-thiouracil structure is non-interchangeable.

Substitution Risk

References

- [1] Larsson B, et al. 'Melanin-affinic thioureas as selective melanoma seekers.' PubMed Review.

- [2] Larsson B, et al. 'Thioamides as false melanin precursors: studies in murine melanomas.' Acta Pharmacol Toxicol (Copenh). 1983 Feb;52(2):135-42.

- [3] Broxterman HJ, et al. 'Incorporation of[125I]-5-iodo-2-thiouracil in cultured hamster, rabbit, and human melanoma cells.' Cancer Res. 1983 Mar;43(3):1316-20.

Melanin Incorporation Efficiency

In cultured melanoma cell assays, iodothiouracil demonstrates significantly higher melanin incorporation rates than standard 2-thiouracil. Quantitative studies show that radiolabeled 5-iodo-2-thiouracil incorporation is 3-fold higher than that of [2-14C]-2-thiouracil over a 24- to 48-hour labeling period [1]. This superior uptake profile allows for lower precursor dosing and yields stronger signal-to-noise ratios in diagnostic imaging and melanogenesis tracking.

| Evidence Dimension | Cellular incorporation rate into melanotic cells |

| Target Compound Data | 5-Iodo-2-thiouracil (3-fold higher incorporation) |

| Comparator Or Baseline | 2-Thiouracil (Baseline incorporation) |

| Quantified Difference | 300% (3-fold) increase in melanin incorporation efficiency |

| Conditions | Cultured Greene hamster melanoma cells, 24-48 hr labeling |

Higher incorporation efficiency allows for lower dosing and stronger signal-to-noise ratios in diagnostic imaging and melanogenesis assays.

Free Sulfur Ligand Requirement

The thioureylene structure of iodothiouracil is strictly required for its function as a false melanin precursor. Comparative in vitro and in vivo studies reveal that while 5-iodo-2-thiouracil efficiently binds to melanin, analogs lacking a free sulfur (such as uracil) or featuring a blocked sulfur (such as 2-benzylthiouracil) fail to attach to melanin entirely [1]. Furthermore, methylation of the sulfur completely prevents incorporation [2]. This confirms that the free sulfur ligand is non-negotiable for targeting applications.

| Evidence Dimension | Melanin binding capability |

| Target Compound Data | 5-Iodo-2-thiouracil (Efficient melanin incorporation) |

| Comparator Or Baseline | Uracil / 2-benzylthiouracil (Zero incorporation) |

| Quantified Difference | >99% reduction (complete loss) of target binding when sulfur is missing or blocked |

| Conditions | Murine melanoma models and in vitro melanin synthesis assays |

Demonstrates that procurement of the exact thioureylene structure is mandatory for melanin-targeting applications; generic pyrimidines will fail.

Isotopic Labeling Viability

While standard thiouracil can be labeled with ^35S to track melanoma uptake, the radiodoses required for therapeutic or diagnostic efficacy with ^35S are hazardously high and suffer from low tissue penetration[1]. Iodothiouracil matches the excellent tumor biodistribution of ^35S-thiouracil but provides the critical advantage of compatibility with iodine isotopes (^123I, ^125I, ^131I) [2]. This allows for standard gamma or positron emissions, making the iodinated precursor vastly superior for clinical and preclinical translation.

| Evidence Dimension | Radiolabeling suitability and dosimetric safety |

| Target Compound Data | Iodothiouracil (Compatible with standard ^123I/^125I/^131I imaging) |

| Comparator Or Baseline | ^35S-Thiouracil (Requires hazardous radiodoses, low penetration) |

| Quantified Difference | Enables standard clinical imaging (SPECT/PET) without the dosimetric hazards of ^35S |

| Conditions | In vivo melanoma-bearing mouse models and clinical scanning |

Procurement of the iodinated precursor is essential for compatibility with standard clinical and laboratory radioiodination workflows.

Target-to-Background Specificity

For radiopharmaceutical precursors, minimizing off-target accumulation is critical. In whole-body autoradiography of melanoma-transplanted models, ^125I-labeled 5-iodo-2-thiouracil demonstrated highly selective tumor uptake. The concentration of radioactivity in the melanoma target was approximately 3-fold higher than the background accumulation in the liver and lungs [1]. This high target-to-background ratio underscores the compound's viability as a highly specific delivery vehicle.

| Evidence Dimension | Tumor-to-background uptake ratio |

| Target Compound Data | Iodothiouracil (~3-fold higher concentration in tumor) |

| Comparator Or Baseline | Liver and lung tissue (Baseline background) |

| Quantified Difference | 3:1 target-to-background concentration ratio |

| Conditions | Whole-body autoradiography in melanoma-transplanted rats |

High target-to-background ratios are critical for minimizing off-target toxicity and ensuring clear diagnostic imaging.

Melanoma Radiopharmaceutical Precursor

Iodothiouracil is the required precursor for radioiodination workflows (^123I, ^125I, ^131I) aimed at developing diagnostic imaging agents (SPECT/PET) and targeted radiotherapeutics, avoiding the dosimetric hazards of ^35S-thiouracil [2].

In Vitro Melanogenesis Assays

Used as a highly specific, quantitative marker for melanin biosynthesis in cultured cells, offering a 3-fold higher incorporation rate compared to standard thiouracil, ensuring higher assay sensitivity [1].

Antithyroid Drug Development Scaffold

Serves as a halogenated reference compound in the research and development of thyroid peroxidase inhibitors, where the iodine substitution provides distinct pharmacokinetic properties compared to propylthiouracil [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

2: Olander K, Larsson BS, Ringborg U, Schnell PO. Uptake of [131I]thiouracil in tumours of patients with disseminated malignant melanoma. A pilot study. Melanoma Res. 1992 Jan-Feb;1(5-6):391-5. PubMed PMID: 1422195.

3: Coderre JA, Halle DA. Direct electrophilic iodination of 2-thiouracil using Iodo-Gen. Int J Rad Appl Instrum A. 1989;40(9):759-63. PubMed PMID: 2559065.

4: van Langevelde A, Bergman W, Feitsma RI, Osanto S, Pauwels EK. A patient study with radioiodine labelled 5-iodo-2-thiouracil. Eur J Nucl Med. 1988;14(12):640-1. PubMed PMID: 3243315.

5: Franken NA, Van Langevelde A, Pauwels EK, Journée-de Korver JG, Bakker CN, Oosterhuis JA. Radio-iodine-labelled 5-iodo-2-thiouracil: a potential radiopharmaceutical for establishing the viability of ocular melanoma after radiation therapy. Nucl Med Commun. 1986 Nov;7(11):797-809. PubMed PMID: 3554049.

6: Coderre JA, Packer S, Fairchild RG, Greenberg D, Laster B, Micca P, Fand I. Iodothiouracil as a melanoma localizing agent. J Nucl Med. 1986 Jul;27(7):1157-64. PubMed PMID: 3723191.

7: Franken NA, van Delft JL, van Langevelde A, Bleeker JC, de Wolff-Rouendaal D, van Best JA, Bouwhuis-Hoogerwerf ML, Oosterhuis JA, Pauwels EK. Scintimetric detection of choroidal malignant melanoma with [123I]-5-iodo-2-thiouracil. Ophthalmologica. 1986;193(4):248-54. PubMed PMID: 3587880.

8: Franken NA, Van Langevelde A, Journée-De Korver JG, Bakker CN, Feitsma RI, Van Delft JL, Oosterhuis JA, Pauwels EK. Uptake of 123I-5-iodo-2-thiouracil, a possible radiopharmaceutical for noninvasive detection of ocular melanoma, in melanotic and amelanotic melanomas in hamsters. Nucl Med Commun. 1985 Oct;6(10):657-63. PubMed PMID: 4088550.

9: Broxterman HJ, van Langevelde A, Bakker CN, Boer H, Journée-de Korver JG, Kaspersen FM, Kakebeeke-Kemme HM, Pauwels EK. Incorporation of [125I]-5-iodo-2-thiouracil in cultured hamster, rabbit, and human melanoma cells. Cancer Res. 1983 Mar;43(3):1316-20. PubMed PMID: 6825101.

10: van Langevelde A, Bakker CN, Broxterman HJ, Journée-de Korver JG, Kaspersen FM, Oosterhuis JA, Pauwels EK. Potential radiopharmaceuticals for the detection of ocular melanoma. Part I. 5-iodo-2-thiouracil derivatives. Eur J Nucl Med. 1983;8(2):45-51. PubMed PMID: 6840126.

11: SARCIONE EJ, BARRETT HW. The antithyroid activity of 5-iodo-2-thiouracil. Endocrinology. 1958 Aug;63(2):142-50. PubMed PMID: 13562017.

12: MONEY WL, GODWIN JT, RAWSON RW. The experimental production of thyroid tumors in the rat by the administration of sodium-5-iodo-2-thiouracil. Cancer. 1957 Jul-Aug;10(4):690-7. PubMed PMID: 13472603.

13: VILLARI V, CORAGGIO F. [In vitro antibacterial activity of 5-iodo-2-thiouracil]. Riv Ist Sieroter Ital. 1957 Jan-Feb;32(1):35-43. Italian. PubMed PMID: 13421484.

14: LAMBERG BA, WAHLBERG P. [Potassium perchlorate and iodothiouracil in thyrotoxicosis]. Nord Med. 1955 Mar 3;53(9):359-61. Swedish. PubMed PMID: 14356503.

15: DE RITIS F, ROSSANO P. [Therapy of hyperthyroidism with 5-iodo-2-thiouracil]. Minerva Med. 1954 Apr 7;45(28):955-65. Undetermined Language. PubMed PMID: 13165271.

16: GALBRAITH HJ, NASH DF, SPENCE AW. Iodothiouracil in treatment of toxic goitre. Br Med J. 1954 Feb 20;1(4859):420-2. PubMed PMID: 13126529; PubMed Central PMCID: PMC2084533.

17: GOLDBERG RC, WOLFF J. Evaluation of the antithyroid activity of 5-iodo-2-thiouracil. Endocrinology. 1954 Feb;54(2):181-95. PubMed PMID: 13151109.

18: VANDERLAAN WP, CAPLAN R. On the mode of action of iodothiouracil. J Clin Endocrinol Metab. 1954 Feb;14(2):232-41. PubMed PMID: 13130670.

19: CATZ B. Additive toxic effects of phenobarbital and itrumil. J Clin Endocrinol Metab. 1953 Sep;13(9):1128-9. PubMed PMID: 13084734.

20: CATZ B, STARR P. Metabolic, isotopic, and pathological differences between sodium-5-iodo-2-thiouracil and thiouracil plus potassium iodide. Am J Med Sci. 1953 Feb;225(2):178-86. PubMed PMID: 13016559.

Explore Compound Types